Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid
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Overview
Description
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under specific conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation reaction to attach the acetic acid moiety to the cyclobutyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid include:
- Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
- Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Uniqueness
This compound is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopentyl analogs. The presence of the Boc protecting group also adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
SUFFQVADAGUVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O |
Origin of Product |
United States |
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